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Compound of Interest

Compound Name: Iloperidone metabolite P88-d3

Cat. No.: B12372553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the structure of

Iloperidone-d3 P88, a critical internal standard for the quantitative analysis of the major active

metabolite of the atypical antipsychotic drug, Iloperidone. This document details the analytical

methodologies employed for structural confirmation, including Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS), and presents the metabolic pathway leading to its

formation.

Introduction to Iloperidone and its Metabolism
Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia.

Following administration, Iloperidone undergoes extensive metabolism in the body, primarily

through three pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-

demethylation mediated by CYP3A4. The focus of this guide, P88, is a major active metabolite

formed via the carbonyl reduction of Iloperidone. Due to its significant contribution to the overall

pharmacological effect, accurate quantification of P88 is crucial in pharmacokinetic and drug

metabolism studies. To facilitate this, a stable isotope-labeled internal standard, Iloperidone-d3

P88, is utilized.

Structure of Iloperidone-d3 P88
Iloperidone-d3 P88 is the deuterium-labeled form of 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-

piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol. The "-d3" designation indicates the
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presence of three deuterium atoms. Based on commercially available standards, the

deuteration is located on the methoxy group attached to the phenyl ring.

Table 1: Chemical and Physical Properties

Property Value

Chemical Formula C₂₄H₂₆D₃FN₂O₄

Molecular Weight 432.53 g/mol

Parent Drug Iloperidone

Metabolic Pathway Carbonyl Reduction

Deuterium Labeling Methoxy (-OCD₃)

Metabolic Pathway of Iloperidone to P88
The formation of the P88 metabolite from Iloperidone is a critical step in its biotransformation.

This conversion is catalyzed by carbonyl reductase enzymes, which reduce the ketone

functional group on the acetophenone moiety of Iloperidone to a secondary alcohol.

Iloperidone
(Ketone)

P88
(Secondary Alcohol)

Carbonyl Reductase

Click to download full resolution via product page

Caption: Metabolic conversion of Iloperidone to its active metabolite P88.

Structural Elucidation Methodologies
The definitive structure of Iloperidone-d3 P88 is elucidated through a combination of advanced

analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-

Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, allowing for the precise determination of molecular structure. For Iloperidone-d3 P88,

both ¹H (proton) and ¹³C (carbon-13) NMR are employed.

Experimental Protocol: NMR Analysis

Sample Preparation: A 5-10 mg sample of Iloperidone-d3 P88 is dissolved in 0.5-0.7 mL of a

deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆).

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay

of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used

to acquire the carbon spectrum. A larger number of scans is typically required due to the

lower natural abundance of ¹³C.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Expected Spectral Features for Iloperidone-d3 P88:

¹H NMR: The most significant feature confirming the structure of Iloperidone-d3 P88 is the

absence of a singlet peak around 3.9 ppm, which corresponds to the methoxy protons in the

non-deuterated P88. The presence of deuterium at this position results in the disappearance

of this signal from the proton spectrum. Other characteristic signals for the aromatic,

piperidinyl, and propyl chain protons would be present and can be assigned based on their

chemical shifts, multiplicities, and coupling constants.

¹³C NMR: The carbon spectrum will show a signal for the methoxy carbon. Due to the

coupling with deuterium (a spin-1 nucleus), this signal will appear as a triplet, providing direct
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evidence of the -OCD₃ group. The chemical shift of this carbon will also be slightly different

from that of the non-deuterated compound due to the isotopic effect.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons of P88 (Non-deuterated)

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic Protons 6.8 - 7.8 m

-CH(OH)- ~4.8 q

-OCH₂- ~4.1 t

Methoxy (-OCH₃) ~3.9 s

Piperidinyl Protons 1.8 - 3.2 m

Propyl Protons 1.9 - 2.6 m

-CH₃ ~1.5 d

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons of P88 (Non-deuterated)

Carbon Predicted Chemical Shift (ppm)

Aromatic Carbons 110 - 160

-C(OH)- ~70

-OCH₂- ~68

Methoxy (-OCH₃) ~56

Piperidinyl Carbons 25 - 55

Propyl Carbons 22 - 60

-CH₃ ~25

High-Resolution Mass Spectrometry (HRMS)
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HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a

molecule, allowing for the determination of its elemental composition. Tandem mass

spectrometry (MS/MS) provides fragmentation information that helps to elucidate the molecular

structure.

Experimental Protocol: LC-HRMS Analysis

Sample Preparation: A dilute solution of Iloperidone-d3 P88 is prepared in a suitable solvent

mixture (e.g., acetonitrile/water with 0.1% formic acid).

Chromatography: The sample is injected into a liquid chromatography system (e.g., UPLC)

coupled to the mass spectrometer. A C18 column is typically used for separation.

Mass Spectrometry: The analysis is performed on a high-resolution mass spectrometer, such

as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive

ion mode.

Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the

protonated molecule, [M+H]⁺.

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and fragmented using collision-induced

dissociation (CID). The resulting fragment ions are then mass-analyzed.

Expected Mass Spectral Data for Iloperidone-d3 P88:

Accurate Mass: The measured m/z of the protonated molecule will correspond to the

calculated exact mass of C₂₄H₂₇D₃FN₂O₄⁺. This provides strong evidence for the elemental

composition.

Fragmentation Pattern: The MS/MS spectrum will show characteristic fragment ions. The

fragmentation pathway will be consistent with the structure of P88, with a key observation

being a mass shift of +3 Da in fragments containing the methoxy group compared to the non-

deuterated P88.
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LC-HRMS Workflow

Iloperidone-d3 P88 Sample UPLC Separation Electrospray Ionization
(Positive Mode)

High-Resolution Mass Analyzer
(e.g., TOF, Orbitrap)

Full Scan MS
(Accurate Mass of [M+H]⁺)

Tandem MS (MS/MS)
(Fragmentation of [M+H]⁺)

Structural Confirmation
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To cite this document: BenchChem. [Unraveling the Structure of Iloperidone-d3 P88: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372553#iloperidone-d3-p88-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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